Sodium Methotrexate

aqueous solubility DMSO-free assay vehicle cytotoxicity

Sodium methotrexate (CAS 15475-56-6) is the monosodium salt of methotrexate, a classical antifolate antimetabolite that inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 24 nM against recombinant human DHFR. Unlike the poorly water-soluble methotrexate free acid (CAS 59-05-2), the sodium salt form confers dramatically enhanced aqueous solubility—exceeding 25 mg/mL—enabling direct dissolution in aqueous buffers and biological media without organic co-solvents.

Molecular Formula C20H20N8Na2O5
Molecular Weight 498.4 g/mol
CAS No. 15475-56-6
Cat. No. B097918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Methotrexate
CAS15475-56-6
SynonymsAmethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate
Molecular FormulaC20H20N8Na2O5
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]
InChIInChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
InChIKeyDASQOOZCTWOQPA-GXKRWWSZSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sodium Methotrexate CAS 15475-56-6: Water-Soluble Antifolate for Aqueous-Phase Research and Liquid Formulation Development


Sodium methotrexate (CAS 15475-56-6) is the monosodium salt of methotrexate, a classical antifolate antimetabolite that inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 24 nM against recombinant human DHFR . Unlike the poorly water-soluble methotrexate free acid (CAS 59-05-2), the sodium salt form confers dramatically enhanced aqueous solubility—exceeding 25 mg/mL—enabling direct dissolution in aqueous buffers and biological media without organic co-solvents [1]. This compound is the active pharmaceutical ingredient in FDA-approved injectable and oral solution formulations, where the sodium counterion is critical for achieving physiologically compatible pH and clinically acceptable chemical stability [2].

Why Methotrexate Free Acid Cannot Substitute for Sodium Methotrexate CAS 15475-56-6 in Aqueous Applications


Methotrexate free acid (CAS 59-05-2) is almost insoluble in water, alcohol, chloroform, and ether, being freely soluble only in alkaline solutions and slightly soluble in hydrochloric acid [1]. Commercial vendors consistently report aqueous solubility of <1 mg/mL for the free acid, necessitating DMSO vehicle use . In contrast, the sodium salt dissolves directly in water at concentrations exceeding 25 mg/mL—and up to 100 mg/mL for the disodium congener—eliminating DMSO-associated cytotoxicity artifacts in cell-based assays . Furthermore, the free acid cannot be formulated as a preservative-free aqueous injectable or oral liquid solution without co-solvents, whereas the sodium salt is the mandatory active pharmaceutical ingredient in all FDA-approved parenteral and oral solution methotrexate products [2]. These physicochemical differences mean that procurement of the incorrect form will result in failed dissolution, altered bioactivity readouts, and incompatibility with standard clinical formulation protocols.

Sodium Methotrexate CAS 15475-56-6: Quantitative Comparator Evidence for Informed Procurement Decisions


Aqueous Solubility of Sodium Methotrexate vs. Methotrexate Free Acid: >100-Fold Differential Eliminates DMSO Vehicle Requirement

Sodium methotrexate exhibits an aqueous solubility exceeding 25 mg/mL, whereas methotrexate free acid is practically insoluble in water (<1 mg/mL). The disodium salt form—pharmacologically equivalent and used interchangeably with the monosodium salt in commercial formulations—achieves 100 mg/mL in water at 25°C [1]. The free acid requires DMSO for dissolution (90 mg/mL at 25°C) . This represents a greater than 100-fold improvement in aqueous solubility . In cell-based assays, the sodium salt's water solubility permits direct media preparation at concentrations up to 100 mM without organic solvent carryover, circumventing DMSO-induced off-target effects including apoptosis initiation and DNA damage response pathway activation that confound free-acid-based experimental setups [1].

aqueous solubility DMSO-free assay vehicle cytotoxicity formulation development in vitro pharmacology

Oral Liquid Formulation Enablement: Patent-Backed Aqueous Solution Achievable Only with Sodium Methotrexate

US Patent 9,259,427 B2 (Rosemont Pharmaceuticals) explicitly claims methotrexate disodium as the enabling salt for a preservative-free, co-solvent-free oral aqueous solution at pH 6.25 ± 0.15, with defined buffer strength of 2–20 millimolar [1]. The resulting commercial product (Methotrexate 2 mg/mL Oral Solution) delivers 2.19 mg methotrexate disodium equivalent to 2 mg methotrexate per mL, providing dose-calibrated liquid delivery for pediatric and adult patients [2]. In contrast, the free acid 'is almost insoluble in water' and would require organic co-solvents such as polyethylene glycol, propylene glycol, or glycerin to achieve solution state—introducing excipient-related tolerability concerns in pediatric populations [3]. The sodium salt's inherent water solubility eliminates these co-solvent requirements entirely, enabling a simpler, safer formulation profile.

oral liquid formulation pediatric dosing bioavailability pharmaceutical development salt selection

Injectable Infusion Stability: Methotrexate Sodium Demonstrates 28-Day Chemical Stability in 0.9% NaCl at 25°C

A rigorous stability study published in the American Journal of Health-System Pharmacy demonstrated that methotrexate (as the sodium salt) at concentrations of 0.2 and 20 mg/mL in 0.9% sodium chloride injection remains chemically stable for 28 days when stored at 25°C and protected from light, with only minor (<0.05%) increases in known and unknown degradation products [1]. This stability window is critical for hospital pharmacy batch compounding and extended infusion protocols. The sodium salt formulation, adjusted to approximately pH 8.5 with sodium hydroxide and/or hydrochloric acid, provides a shelf-life at pK ~ 8.5 of approximately 4.5 years at 25°C based on Arrhenius-type kinetic modeling [2]. No equivalent aqueous stability data exist for methotrexate free acid, as it cannot be dissolved in water at clinically relevant concentrations without organic co-solvents or extreme pH conditions that accelerate degradation [3].

injectable stability infusion compatibility hospital pharmacy drug degradation quality control

DHFR Inhibition Potency and Target Selectivity Profile: Methotrexate Sodium vs. Pemetrexed and Raltitrexed

Methotrexate sodium inhibits recombinant human DHFR with an IC₅₀ of 24 nM in activated peripheral T cells . In contrast, pemetrexed disodium—a newer-generation antifolate—exhibits a DHFR Ki of 7.2 nM (approximately 3.3-fold more potent on this isolated target) but primarily exerts its antitumor activity through thymidylate synthase (TS) inhibition (Ki = 1.3 nM) and glycinamide ribonucleotide formyltransferase (GARFT) inhibition (Ki = 65 nM) . Raltitrexed is a direct and specific TS inhibitor (water-insoluble; DMSO: 92 mg/mL) with minimal DHFR activity . This divergent target selectivity profile means that methotrexate sodium remains the reference standard for DHFR-focused research, providing a broader, polyglutamation-dependent multi-enzyme inhibition pattern (DHFR, TS, AICAR transformylase) that is distinct from the TS-dominant profiles of pemetrexed and raltitrexed. For researchers studying DHFR-dependent pathways specifically, methotrexate sodium is the appropriate tool compound with the most extensively characterized DHFR inhibition pharmacology.

dihydrofolate reductase antifolate target selectivity IC50 comparison polyglutamation

Stoichiometric Precision: Monosodium Salt (CAS 15475-56-6) Provides Defined Molecular Composition for Accurate Molar Calculations

CAS 15475-56-6 is specifically the monosodium salt of methotrexate with molecular formula C₂₀H₂₁N₈NaO₅ and molecular weight 476.42 g/mol . This contrasts with the disodium salt (CAS 7413-34-5; C₂₀H₂₀N₈Na₂O₅; MW 498.40 g/mol) and the free acid (CAS 59-05-2; C₂₀H₂₂N₈O₅; MW 454.45 g/mol) [1]. This stoichiometric distinction has practical consequences: FDA-approved methotrexate tablets (Trexall) use the sodium salt form with a defined mass conversion factor—5 mg methotrexate USP is equivalent to 5.48 mg methotrexate sodium (calculated based on the disodium salt MW ratio: 498.40/454.45 = 1.0966) [2]. For the monosodium salt (CAS 15475-56-6), the corresponding conversion factor is 476.42/454.45 = 1.0483, yielding 5.24 mg monosodium salt per 5 mg methotrexate equivalent. Researchers preparing stock solutions for quantitative pharmacology must apply the correct molecular weight for their specific salt form to avoid systematic molar concentration errors of approximately 4.6% when confusing monosodium with disodium stoichiometry.

stoichiometry molar mass analytical chemistry reference standard salt form selection

Sodium Methotrexate CAS 15475-56-6: Evidence-Backed Application Scenarios for Research and Pharmaceutical Procurement


DMSO-Free In Vitro Cell-Based Assays Requiring Aqueous Vehicle Control

For researchers conducting cell viability, apoptosis, or gene expression studies where DMSO vehicle is known to induce off-target cytotoxicity and DNA damage responses, sodium methotrexate enables direct dissolution in culture media or PBS at concentrations up to 100 mM without organic solvent. As documented in the ResearchGate evidence, the sodium salt's >25 mg/mL aqueous solubility eliminates DMSO vehicle artifacts that confound free-acid-based experimental setups [1]. This is particularly critical for sensitive primary cell cultures and immune cell assays where DMSO concentrations as low as 0.1% can alter cellular responses.

Oral Liquid Formulation Development for Pediatric and Geriatric Indications

Pharmaceutical development teams pursuing oral liquid methotrexate products must procure the sodium salt form, as confirmed by US Patent 9,259,427 B2 which explicitly claims methotrexate disodium as the enabling salt for aqueous oral solutions at pH 6.25 ± 0.15 [2]. The free acid cannot achieve solution state without co-solvents. The Rosemont Pharmaceuticals commercial product (2 mg/mL oral solution) validates this application at industrial scale, providing a regulatory precedent for ANDA filers and formulation scientists [3].

Hospital Pharmacy Batch Compounding of Methotrexate Infusions with Validated Beyond-Use Dating

Hospital pharmacy compounding units can reference the 28-day chemical stability data (0.2–20 mg/mL in 0.9% NaCl, 25°C, protected from light) established specifically for methotrexate sodium in the Am J Health-Syst Pharm 2017 study to assign beyond-use dates for prepared infusion bags [4]. This validated stability window supports centralized batch compounding workflows, reducing waste and pharmacy workload compared to daily preparation schedules. No equivalent stability data exist for the free acid form.

DHFR-Targeted Drug Discovery Using the Reference Standard Antifolate

For medicinal chemistry and chemical biology programs focused on DHFR inhibition—including antibacterial, antiparasitic, and anticancer drug discovery—methotrexate sodium serves as the well-characterized DHFR reference inhibitor with an IC₅₀ of 24 nM against recombinant human DHFR . Its broad polyglutamation-dependent multi-enzyme inhibition profile (DHFR, TS, AICAR transformylase) distinguishes it from TS-selective alternatives like pemetrexed and raltitrexed, making it the appropriate positive control when DHFR is the primary biochemical target of interest .

Quote Request

Request a Quote for Sodium Methotrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.